OB-1
Overview
Description
The compound “OB-1” is known as a fluorescent whitening agent. It is widely used in various industries to enhance the brightness and whiteness of materials. The chemical name of this compound is 2,2’-(1,2-ethenediyldi-4,1-phenylene)bisbenzoxazole. This compound is particularly effective in absorbing ultraviolet light and re-emitting it as visible blue light, which helps to counteract yellowing and improve the appearance of products.
Mechanism of Action
Target of Action
The primary target of OB-1 is the Stomatin-like protein-3 (STOML3) . STOML3 is a protein that plays a crucial role in the mechanosensation of cells, particularly in sensory neurons .
Mode of Action
This compound acts as an oligomerization inhibitor of STOML3 . It reduces the cluster size of STOML3 in the plasma membrane, thereby affecting its function . This interaction leads to a decrease in mechanically-induced Piezo1 current amplitudes in N2a cells and cultured mouse sensory neurons .
Biochemical Pathways
It is known that the inhibition of stoml3 oligomerization by this compound can impact the mechanosensation process in cells . This could potentially affect various downstream effects related to cellular mechanosensation.
Result of Action
The inhibition of STOML3 oligomerization by this compound leads to a decrease in mechanically-induced Piezo1 current amplitudes in cells . This can silence mechanoreceptor activity and inhibit paw withdrawal reflex in a mouse neuropathic pain model . These molecular and cellular effects suggest potential therapeutic applications of this compound in the management of conditions related to mechanosensation, such as neuropathic pain .
Biochemical Analysis
Biochemical Properties
OB-1 plays a significant role in biochemical reactions by inhibiting the oligomerization of STOML3, a protein that is crucial for mechanosensation . The nature of the interaction between this compound and STOML3 is inhibitory, with this compound effectively reducing the size of STOML3 clusters in the plasma membrane .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the Piezo1 ion channel, a key player in cellular mechanosensation
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to STOML3, thereby inhibiting its oligomerization . This results in a decrease in the size of STOML3 clusters in the plasma membrane and a reduction in mechanically-induced Piezo1 current amplitudes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OB-1 involves several steps. One common method starts with 2-benzooxazolone and p-methyl benzoic acid as raw materials. These are reacted at temperatures between 170°C and 220°C in the presence of a solvent and boric acid as a catalyst. The reaction typically lasts for 8-15 hours. The resulting product, 4-(methylphenyl)benzooxazole, is then further reacted with sulfur at temperatures between 240°C and 270°C for 3-5 hours. During this process, hydrogen sulfide is removed, and the final product is refined using trichlorobenzene .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization and filtration to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
OB-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the structure of this compound, affecting its optical properties.
Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzoxazole derivatives, while reduction can produce various reduced forms of this compound.
Scientific Research Applications
OB-1 has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses and experiments.
Biology: this compound is employed in biological assays to study cellular processes and molecular interactions.
Medicine: Research has explored its potential use in medical diagnostics and imaging techniques.
Industry: This compound is extensively used in the textile, plastic, and paper industries to enhance the appearance of products by increasing their brightness and whiteness .
Comparison with Similar Compounds
OB-1 is unique compared to other fluorescent whitening agents due to its high thermal stability and strong fluorescence. Similar compounds include:
Fluorescent Brightener 184: Known for its use in textiles and detergents.
Fluorescent Brightener 351: Commonly used in paper and plastic industries.
Fluorescent Brightener 220: Utilized in various industrial applications for its brightening effects.
This compound stands out due to its superior performance in high-temperature applications and its ability to provide a strong whitening effect with minimal addition .
Properties
IUPAC Name |
ethyl 5-(3-methyl-5-nitroimidazol-4-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6/c1-3-28-21(25)17-15-11-14(29-20-19(24(26)27)22-12-23(20)2)9-10-16(15)30-18(17)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHGRDVYTTVJFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC3=C(N=CN3C)[N+](=O)[O-])C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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